![molecular formula C21H19N5O3S2 B2450188 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-01-5](/img/structure/B2450188.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C21H19N5O3S2. It has an average mass of 453.537 Da and a mono-isotopic mass of 453.092926 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H19N5O3S2. This formula indicates that the molecule is composed of 21 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, these properties include its molecular weight (453.537 Da), its molecular formula (C21H19N5O3S2), and its mono-isotopic mass (453.092926 Da) .Scientific Research Applications
Synthesis and Characterization of Benzothiazole Derivatives
Benzothiazole derivatives have been synthesized and characterized extensively, showcasing a wide range of biological activities. For instance, Patel and Baldaniya (2016) synthesized a series of triazine derivatives fused with benzothiazole, which exhibited significant antimicrobial activity against various bacterial strains. This implies the potential use of such compounds in developing antimicrobial agents (Patel & Baldaniya, 2016).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been reported to possess antimicrobial and anticancer properties. For instance, Patel et al. (2009) synthesized benzothiazoles with different functional groups and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlighted the multifunctional potential of benzothiazole derivatives in pharmacological screenings (Patel et al., 2009). Additionally, Waghmare et al. (2013) prepared novel heterocycle benzothiazole derivatives and screened them for in-vitro anticancer activity against 60 human cancer cell lines, demonstrating their potential in cancer treatment (Waghmare et al., 2013).
Fluorescent Probes and Chemical Sensing
Benzothiazole derivatives have been utilized in developing fluorescent probes for bioimaging and chemical sensing. Yu et al. (2018) reported a novel benzothiazole-based fluorescent probe for cysteine detection, showcasing its application in living cells and test paper systems. This indicates the potential use of such compounds in biochemical sensing and diagnostics (Yu et al., 2018).
Electrochemical Applications
Benzothiazole derivatives have also found applications in electrochemical studies. Beloglazkina et al. (2007) synthesized benzothiazole derivatives and studied their adsorption on gold surfaces and electrochemical characterization, indicating the use of these compounds in materials science and sensor technology (Beloglazkina et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-15-5-2-6-18-19(15)24-21(30-18)25-20(27)16-7-9-17(10-8-16)31(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJRCGXLENRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

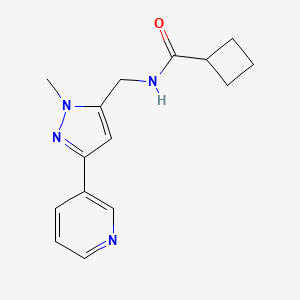


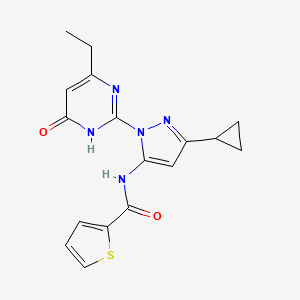
![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
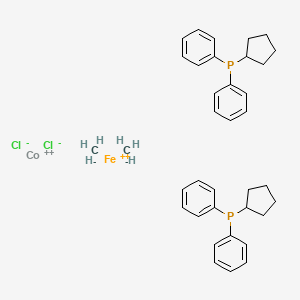
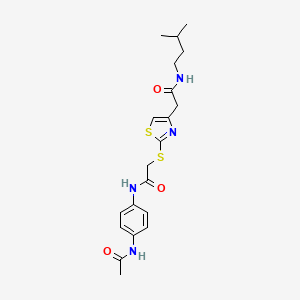
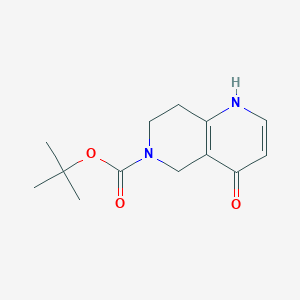

![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)